N-(2,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(2,5-Dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-derived acetamide compound characterized by a 6-oxopyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an N-(2,5-dichlorophenyl)acetamide side chain. The compound’s design leverages halogenation (Cl, F) and methoxy groups to modulate electronic properties, lipophilicity, and target binding .
Properties
Molecular Formula |
C19H14Cl2FN3O3 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H14Cl2FN3O3/c1-28-17-9-12(22)3-4-13(17)15-6-7-19(27)25(24-15)10-18(26)23-16-8-11(20)2-5-14(16)21/h2-9H,10H2,1H3,(H,23,26) |
InChI Key |
HKNXMODVKUOBBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,4-Diketones
The pyridazinone scaffold is classically synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For the target compound, the diketone must bear the 3-(4-fluoro-2-methoxyphenyl) group.
Representative Procedure
- Synthesis of 3-(4-Fluoro-2-methoxyphenyl)-1,4-diketone :
- Cyclization with Hydrazine :
Functionalization of the Pyridazinone Nitrogen
Alkylation with Haloacetate Derivatives
Introduction of the acetamide side chain requires alkylation at the pyridazinone’s 1-position nitrogen.
Method A: Direct Alkylation with Chloroacetyl Chloride
- Procedure :
- React 3-(4-fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in anhydrous dimethylacetamide (DMAc) using N,N-diisopropylethylamine (2.0 equiv) as base.
- Conditions : 0°C to room temperature, 4 hours.
- Intermediate : 2-Chloro-N-(pyridazin-1-yl)acetamide (Isolated yield: 65%).
Method B: Mitsunobu Reaction for Ether Formation
- Alternative Approach :
Formation of the Acetamide Moiety
Nucleophilic Substitution with 2,5-Dichloroaniline
The chloro or ester intermediates undergo displacement with 2,5-dichloroaniline to form the acetamide bond.
From Chloroacetamide (Method A) :
- Procedure :
From Ethyl Acetate (Method B) :
- Hydrolysis and Activation :
- Saponify ethyl ester with NaOH (2.0 M, ethanol/water, 50°C, 2 hours) to carboxylic acid.
- Activate acid to acyl chloride using thionyl chloride (neat, reflux, 3 hours).
- Couple with 2,5-dichloroaniline in DMAc using N-methylmorpholine as base (0°C to RT, 4 hours).
- Overall Yield : 62% over three steps.
Alternative Routes and Optimization
Solid-Phase Synthesis for High-Throughput Screening
Immobilize pyridazinone on Wang resin via its nitrogen, followed by sequential alkylation and amidation. Cleavage with trifluoroacetic acid (TFA) yields the target compound.
Analytical Characterization and Quality Control
Critical intermediates and the final product require rigorous characterization:
| Analytical Method | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyridazinone-H), 7.85 (d, 2H, dichlorophenyl), 7.12 (m, 3H, fluoro-methoxyphenyl) |
| HPLC (C18, 70:30 MeOH/H₂O) | Retention time: 6.8 min; Purity: 98.5% |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N) |
Challenges and Mitigation Strategies
- Low Reactivity of 2,5-Dichloroaniline : Use coupling agents like propylphosphonic anhydride (T3P) to enhance amide bond formation.
- Oxidative Degradation of Pyridazinone : Conduct reactions under nitrogen atmosphere and avoid prolonged heating.
- Solubility Issues : Employ polar aprotic solvents (DMAc, NMP) for heterogeneous reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: It has potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Pathways: The compound can influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The pyridazinone core (6-oxopyridazin-1(6H)-yl) is a common feature among analogs, but substituents vary significantly, influencing physicochemical and pharmacological properties.
Key Structural Differences
Notes:
- The target compound employs dual chloro substituents on the phenylacetamide and a fluorine atom on the pyridazinone-attached phenyl group. This combination enhances lipophilicity (Cl, F) and introduces steric and electronic effects (OCH3) that may improve membrane permeability and metabolic stability .
- The 4-chlorophenyl analog replaces fluorine with chlorine on the pyridazinone phenyl ring and uses a dimethoxyphenyl acetamide.
- The azepane-sulfonyl derivative incorporates a bulky sulfonamide group, increasing molecular weight and hydrophilicity. This modification may enhance solubility but reduce blood-brain barrier penetration.
- The bis-methoxy analog lacks halogenation entirely, relying on methoxy groups for electronic modulation. This likely results in lower binding affinity to hydrophobic targets compared to halogenated analogs.
Physicochemical and Pharmacokinetic Inferences
- Metabolic Stability : Fluorine substitution on the phenyl ring may reduce oxidative metabolism, enhancing half-life relative to the 4-chlorophenyl analog .
- Solubility : The azepane-sulfonyl analog benefits from polar sulfonamide and azepane groups, whereas the target compound’s halogenation may necessitate formulation aids for dissolution.
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyridazinone formation | Hydrazine, ethanol, 80°C, 12 h | 75–85% | |
| Amide coupling | EDC, DCM, TEA, 0–25°C, 3 h | 70–80% | |
| Purification | Silica gel (EtOAc/hexane 3:7) | 95% |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies substituent positions. For example, pyridazinone protons resonate at δ 6.01–7.82 ppm, while amide NH appears as a broad singlet (~δ 10.10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 344.21 for analogs) .
- X-ray Crystallography : Resolves steric effects; dihedral angles between aromatic rings (e.g., 48–80°) highlight conformational stability .
Basic: What structural features influence its biological activity?
Methodological Answer:
- Substituent Effects :
- 2,5-Dichlorophenyl : Enhances lipophilicity and target binding via halogen bonding .
- 4-Fluoro-2-methoxyphenyl : Modulates electronic effects (electron-withdrawing F, electron-donating OMe) for enzyme inhibition .
- Amide Linkage : Stabilizes interactions with biological targets (e.g., hydrogen bonding with kinases) .
Q. Key Structural Motifs from Analog Studies
| Motif | Role in Activity | Source |
|---|---|---|
| Pyridazinone core | Binds ATP pockets in kinases | |
| Dichlorophenyl group | Enhances hydrophobic interactions | |
| Methoxy/fluoro groups | Tune solubility and target selectivity |
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Variation of Substituents : Synthesize derivatives with modified halogen (Cl → Br) or methoxy (OMe → OEt) groups to assess potency shifts .
- Biological Assays : Test against enzyme panels (e.g., CDK2, HDACs) using IC50 measurements. For example, analogs with 4-fluorophenyl groups show 10x higher inhibition of HDAC6 vs. HDAC1 .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like PDE4 or PRMT5 .
Advanced: What computational approaches resolve contradictions in biological activity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories to explain variability in IC50 values (e.g., flexible vs. rigid binding pockets) .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity outliers .
Case Study : A pyridazinone analog showed conflicting IC50 values (0.5 vs. 2.1 µM) in kinase assays. MD simulations revealed protonation state differences in the active site under varying pH conditions .
Advanced: How can researchers identify novel biological targets for this compound?
Methodological Answer:
- Phosphoproteomics : Use SILAC (stable isotope labeling) to identify downstream phosphorylation changes after treatment .
- Target Deconvolution : Employ CETSA (cellular thermal shift assay) to detect stabilized proteins (e.g., HDAC6, CDK2) in cell lysates .
- CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal interactions (e.g., PRMT5 loss enhances compound efficacy) .
Advanced: What strategies mitigate stability and degradation issues during experiments?
Methodological Answer:
Q. Table 2: Stability Data from Analogous Compounds
| Condition | Half-Life (Days) | Degradation Product | Source |
|---|---|---|---|
| pH 7.4, 25°C | 30 | Pyridazinone ring-opened derivative | |
| 40% humidity, 25°C | 14 | N-oxide formation |
Advanced: How does crystallography inform conformational analysis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
